molecular formula C24H29N3O2 B15168296 2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-

2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-

Cat. No.: B15168296
M. Wt: 391.5 g/mol
InChI Key: DIJKUIXRAWOVGJ-UHFFFAOYSA-N
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Description

The compound 2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]- belongs to a class of arylpiperazine derivatives featuring a benzofuran core linked via a butyl-piperazinyl chain. These compounds are of significant interest in medicinal chemistry due to their structural similarity to serotonin receptor modulators, particularly 5-HT₁A ligands . The 3-methylphenyl substituent on the piperazine ring distinguishes it from analogs with methoxy, chloro, or cyanoindole groups.

Properties

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

IUPAC Name

N-[4-[4-(3-methylphenyl)piperazin-1-yl]butyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H29N3O2/c1-19-7-6-9-21(17-19)27-15-13-26(14-16-27)12-5-4-11-25-24(28)23-18-20-8-2-3-10-22(20)29-23/h2-3,6-10,17-18H,4-5,11-16H2,1H3,(H,25,28)

InChI Key

DIJKUIXRAWOVGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a halogenated benzofuran derivative reacts with a piperazine derivative.

    Attachment of the 3-Methylphenyl Group: The final step involves the attachment of the 3-methylphenyl group to the piperazine moiety through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Piperazine Ring Formation and Functionalization

The piperazinyl group in this compound is synthesized via nucleophilic substitution. Ethyl 5-aminobenzofuran-2-carboxylate reacts with N,N-bis(2-chloroethyl)amine in dichloromethane or 1-butanol under reflux to form ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate . This step establishes the piperazine ring critical for subsequent modifications.

Reaction Conditions :

  • Solvent: Dichloromethane or 1-butanol

  • Temperature: Reflux (~80–110°C)

  • Work-up: Isolation via solvent evaporation and crystallization .

BOC Protection/Deprotection

The primary amine on the piperazine ring undergoes protection using di-tert-butyl dicarbonate (BOC anhydride) in tetrahydrofuran (THF) to prevent unwanted side reactions during further synthesis . Deprotection is achieved using methanolic HCl, regenerating the free amine.

StepReagents/ConditionsProduct
BOC ProtectionDi-tert-butyl dicarbonate, THF, RTEthyl 5-(4-BOC-piperazinyl)benzofuran-2-carboxylate
DeprotectionMethanolic HCl, RT5-(1-Piperazinyl)benzofuran-2-carboxamide

Amide Bond Formation

The ester group in ethyl 5-(4-BOC-piperazinyl)benzofuran-2-carboxylate is converted to a carboxamide via reaction with formamide in the presence of sodium methoxide in N-methylpyrrolidone (NMP) . This step highlights the compound’s ability to undergo nucleophilic acyl substitution.

Key Parameters :

  • Base: Sodium methoxide

  • Solvent: NMP

  • Temperature: 80–100°C

  • Yield: >70% (reported for analogous compounds) .

Condensation with Indole Derivatives

The deprotected piperazinylbenzofuran carboxamide undergoes condensation with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile to form vilazodone, a serotonin modulator. This reaction employs 2-chloro-1-methylpyridinium iodide as a coupling agent in NMP, followed by ammonia gas introduction .

Mechanism :

  • Activation of the carboxylic acid via the coupling agent.

  • Nucleophilic attack by the indole derivative’s amine group.

  • Work-up with ethyldiisopropyl amine to neutralize by-products.

Salt Formation

The free base form is converted to its hydrochloride salt using HCl-saturated 2-propanol, enhancing stability and bioavailability .

Procedure :

  • Dissolve free base in hot 2-propanol.

  • Add HCl-saturated 2-propanol dropwise at RT.

  • Precipitate and isolate vilazodone hydrochloride (MP: 277–279°C) .

Carboxamide Hydrolysis

While not explicitly documented for this compound, analogous benzofuran carboxamides undergo hydrolysis under acidic or basic conditions to yield carboxylic acids. For example:
RCONH2+H2ORCOOH+NH3\text{RCONH}_2 + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{NH}_3
(Requires strong acids/bases and elevated temperatures).

N-Alkylation

The piperazine nitrogen can undergo alkylation with alkyl halides or sulfonating agents, as demonstrated in related piperazine derivatives. For instance, reaction with 2,3,4-trimethylbenzenesulfonyl chloride forms sulfonamide derivatives.

Scientific Research Applications

2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and leading to various biological effects. For example, it may interact with serotonin receptors, influencing neurotransmitter levels and affecting mood and behavior.

Comparison with Similar Compounds

Substituent Effects on the Piperazine Ring

  • 3-Methylphenyl group: The target compound’s 3-methylphenyl substituent may enhance lipophilicity compared to polar groups (e.g., methoxy or cyano). This could influence blood-brain barrier penetration, though it may reduce affinity for serotonin receptors compared to 2-methoxyphenyl analogs .
  • 2-Methoxyphenyl group : Found in compounds like 5-Iodo-N-(4-(4-(2-methoxy-phenyl)piperazin-1-yl)butyl)benzofuran-2-carboxamide (14) , this group is associated with high 5-HT₁A receptor affinity due to hydrogen bonding with serine residues in the receptor pocket .
  • 5-Cyanoindole group: In Vilazodone (163521-08-2), this group confers dual serotonin reuptake inhibition (SRI) and 5-HT₁A partial agonism, a mechanism distinct from simpler arylpiperazines .

Heterocyclic Core Variations

  • Benzofuran : The target compound and Vilazodone share this core, which provides metabolic stability compared to indole or benzothiophene analogs. Benzofuran’s rigidity may optimize binding to serotonin transporters .
  • Indole : Compounds like 1H-Indole-2-carboxylic acid {2-hydroxy-4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-butyl}-amide (37) introduce hydrogen-bonding sites, which may improve receptor interactions but increase susceptibility to oxidative metabolism .

Table 1: Key Structural Analogs and Properties

Compound Name Piperazine Substituent Heterocyclic Core Yield (%) Melting Point (°C) Reference
Target Compound 3-Methylphenyl Benzofuran N/A N/A N/A
5-Iodo-N-(4-(4-(2-methoxy-phenyl)piperazinyl)butyl)benzofuran-2-carboxamide (14) 2-Methoxyphenyl Benzofuran 49 151–154
Vilazodone Hydrochloride 5-Cyanoindol-3-yl Benzofuran N/A N/A
Benzo[b]thiophene-2-carboxamide (21) 2-Methoxyphenyl Benzothiophene 51 225–226
1H-Indole-2-carboxamide (37) 2-Methoxyphenyl Indole 40 226–228

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-benzofurancarboxamide derivatives with piperazinyl butyl substituents?

  • Methodological Answer : The compound can be synthesized via amide coupling between benzofuran-2-carboxylic acid and a piperazinyl butyl amine intermediate. General procedures involve activating the carboxylic acid with reagents like HOBt/EDC or DCC, followed by reaction with the amine in anhydrous solvents (e.g., DCM or THF) under nitrogen . Optimizing reaction time (12–24 hours) and temperature (room temperature to 50°C) improves yields (45–85%) . Purification via recrystallization (e.g., methanol/diethyl ether) or column chromatography is critical to isolate the hydrochloride salt form .

Q. How can structural confirmation be achieved for this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.7–7.6 ppm), piperazine methylene (δ 2.6–3.1 ppm), and carboxamide carbonyl (δ ~165 ppm) .
  • Elemental Analysis : Verify C, H, N ratios (e.g., C: 55–60%, H: 5–7%, N: 6–9%) .
  • Melting Point : HCl salts typically melt at 210–265°C with decomposition .

Q. What physicochemical properties are critical for solubility and bioavailability?

  • Key Properties :

PropertyValue/RangeEvidence
LogP (lipophilicity)~3.5 (calculated)
Solubility in water<1 mg/mL (HCl salt)
pKa (amine proton)~8.5 (piperazine nitrogen)
  • Methodological Insight : Salt formation (e.g., HCl) enhances aqueous solubility. Use polar aprotic solvents (DMSO) for in vitro assays .

Advanced Research Questions

Q. How does the compound interact with dopamine receptors, and what experimental assays validate this?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement (e.g., [³H]spiperone for D2/D3 receptors) in transfected HEK-293 cells. Reported Ki values:
Receptor SubtypeKi (nM)Selectivity (vs. D2)Evidence
D32.150-fold
D2105-
  • Functional Antagonism : cAMP accumulation assays to confirm inverse agonism (EC₅₀ ~10 nM for D3) .

Q. What structural modifications enhance enantioselectivity for D3 receptor antagonism?

  • SAR Insights :

  • Linking Chain : Hydroxybutyl chains (e.g., compound 31 in ) improve D3 affinity (Ki = 2.1 nM) vs. unsubstituted butyl (Ki = 15 nM).
  • Piperazine Substituents : 3-Methylphenyl groups (as in the target compound) vs. 2-methoxyphenyl reduce off-target binding to σ receptors .
    • Methodological Approach : Chiral HPLC to resolve enantiomers and compare binding kinetics .

Q. How do in vitro binding data correlate with in vivo efficacy in animal models?

  • Experimental Design :

  • In Vivo Testing : Administer compound (1–10 mg/kg, IP) in rodent models of addiction or Parkinson’s disease. Measure locomotor activity or rotational behavior .
  • Challenge : Poor BBB penetration due to high molecular weight (>400 Da). Use prodrug strategies (e.g., esterification) to improve bioavailability .

Q. What analytical methods quantify metabolic stability in hepatic microsomes?

  • Protocol :

Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH.

Monitor degradation via LC-MS/MS over 60 minutes.

Calculate t₁/₂ using first-order kinetics. Reported t₁/₂: ~30 minutes for similar analogs .

Data Contradictions and Resolution

  • Discrepancy in Yields : Compound 31 (45% yield ) vs. 19 (67% yield ) suggests steric hindrance from dichlorophenyl groups reduces reaction efficiency.
  • Receptor Affinity Variability : Differences in D3 Ki values (2.1 nM vs. 8.9 nM ) may arise from assay conditions (e.g., membrane vs. whole-cell preparations).

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